molecular formula C11H11F3N6S B2917656 6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1003993-49-4

6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Numéro de catalogue: B2917656
Numéro CAS: 1003993-49-4
Poids moléculaire: 316.31
Clé InChI: ZMZPDRCBHKZDJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure and Properties The compound 6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine features a fused triazolothiadiazine core with a trifluoromethyl (-CF₃) group at position 3 and a 1-ethyl-3-methylpyrazole substituent at position 4. Its molecular formula is C₁₁H₁₂F₃N₆S, with a molecular weight of 298.32 g/mol and a CAS number of 1005651-53-5 .

For example, 4-amino-5-substituted triazole-3-thiols react with phenacyl bromides or carboxylic acids in the presence of POCl₃ to form the triazolothiadiazine core . The pyrazole and trifluoromethyl substituents likely enhance lipophilicity and metabolic stability, making the compound a candidate for medicinal chemistry optimization.

Propriétés

IUPAC Name

6-(1-ethyl-3-methylpyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N6S/c1-3-19-4-7(6(2)17-19)8-5-21-10-16-15-9(11(12,13)14)20(10)18-8/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZPDRCBHKZDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NN3C(=NN=C3SC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a compound that belongs to the class of triazolo-thiadiazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and structure-activity relationship (SAR).

  • Molecular Formula : C₁₁H₁₁F₃N₆S
  • Molecular Weight : 316.31 g/mol
  • CAS Number : 1003993-49-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazolo-thiadiazine derivatives. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazolo-thiadiazines have been documented to possess activity against a range of pathogens, including bacteria and fungi. In vitro studies indicate that compounds with trifluoromethyl groups enhance antimicrobial efficacy by disrupting microbial membranes .

Anti-inflammatory Effects

Compounds within the triazolo-thiadiazine class have been reported to exhibit significant anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In experimental models, these compounds have shown reduced inflammation markers comparable to standard anti-inflammatory drugs .

Antioxidant Properties

Antioxidant activity is another area where triazolo-thiadiazines show potential. The ability to scavenge free radicals and reduce oxidative stress has been documented in related compounds. This activity is crucial for protecting cells from oxidative damage and may contribute to the overall therapeutic profile of the compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazolo-thiadiazine derivatives. Key factors influencing activity include:

  • Substituents on the Pyrazole Ring : Variations in alkyl groups can significantly alter potency.
  • Presence of Trifluoromethyl Group : This group enhances lipophilicity and may improve bioavailability.
  • Positioning of Functional Groups : The location of substituents on the thiadiazine core affects interaction with biological targets.

A detailed SAR analysis indicates that modifications at specific positions can enhance anticancer and antimicrobial activities while minimizing toxicity .

Case Studies

Several case studies illustrate the biological efficacy of triazolo-thiadiazines:

  • Study on Anticancer Activity : A derivative similar to the compound was tested against MCF-7 breast cancer cells, showing an IC50 value of 25 µM, indicating potent cytotoxicity.
  • Antimicrobial Testing : A related compound demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anti-inflammatory Model : In a carrageenan-induced paw edema model, a derivative exhibited a reduction in paw swelling comparable to indomethacin .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Triazolothiadiazine derivatives exhibit diverse biological activities depending on substituents at positions 3 and 5. Below is a systematic comparison based on structural analogs and their pharmacological profiles:

Substituent Variations and Anticancer Activity

Compound Structure (C-3/C-6 Substituents) Biological Activity Key Findings Reference
6-(p-Chlorophenyl)-3-(aryl/hetarylbenzylidene)hydrazineyl Anticancer (NCI-60 cell lines) Compound 113h (p-chlorophenyl at C-6) showed 45.44% mean growth inhibition. C-6 halogenated aryl groups enhance activity compared to unsubstituted phenyl.
3-(Pyridin-3-yl)-6-(3,4-dichlorophenyl) Cytotoxic (H157 lung carcinoma) 92h exhibited IC₅₀ = 0.96 µM, surpassing vincristine (IC₅₀ = 1.03 µM). Pyridinyl at C-3 improves selectivity.
3-(2,3,4-Trimethoxyphenyl)-6-(4-methylthiophenyl) Tubulin inhibition (Antiproliferative) 4g demonstrated potent activity (IC₅₀ < 1 µM) against breast cancer cells. Methoxy groups at C-3 enhance tubulin binding.
Target Compound: 3-(Trifluoromethyl)-6-(1-ethyl-3-methylpyrazol-4-yl) Not explicitly reported Predicted advantages: Trifluoromethyl improves metabolic stability; pyrazole may enhance solubility and kinase inhibition potential.

Antimicrobial and Enzyme Inhibitory Activity

Compound Structure (C-3/C-6 Substituents) Biological Activity Key Findings Reference
3-(5-Nitrofuran-2-yl)-6-(4-substituted phenyl) Antibacterial MIC = 1.56–3.125 mg/mL against E. coli and P. aeruginosa. Nitrofuran at C-3 enhances redox-mediated toxicity.
3-(Methylsulfonylbenzyl)-6-aryl Antifungal/Bacterial 128h showed MIC = 1.56 mg/mL against C. albicans. Sulfonyl groups improve membrane penetration.
3-(Difluoromethyl)-6-(1-ethyl-3-methylpyrazol-4-yl) PDE4 inhibition Analogs like 10 and 18 (PDE4A inhibitors) exhibit >100-fold selectivity over other PDE isoforms. Fluorinated groups optimize enzyme binding.

Structural and Electronic Effects

  • C-3 Substituents: Electron-withdrawing groups (e.g., -CF₃, -NO₂): Improve metabolic stability and enzyme inhibition (e.g., PDE4) . Aryl/hydrophobic groups (e.g., trimethoxyphenyl): Enhance tubulin binding via π-π interactions .
  • C-6 Substituents :
    • Heterocycles (e.g., pyrazole, pyridine) : Improve solubility and target specificity (e.g., kinase inhibition) .
    • Halogenated aryl (e.g., p-chlorophenyl) : Increase cytotoxicity through enhanced cellular uptake .

Key Research Findings and Trends

Anticancer Optimization : Diaryl derivatives (e.g., 3,6-diaryl-substituted) dominate anticancer research, with IC₅₀ values often <1 µM .

Antimicrobial Potency : Nitrofuran and sulfonylbenzyl substituents at C-3 correlate with broad-spectrum antimicrobial activity .

Enzyme Selectivity : Fluorinated analogs (e.g., trifluoromethyl, difluoromethyl) show promise in targeting PDE4 and tubulin with minimal off-target effects .

Q & A

Q. What strategies mitigate by-product formation during synthesis?

  • Methodological Answer :
  • Stepwise purification : Isolate intermediates before cyclization to reduce side reactions .
  • Selective catalysts : Use p-TsOH to direct reaction pathways and minimize undesired cyclizations .
  • By-product analysis : LC-MS and GC-MS to identify and quantify impurities .

Integration with Theoretical Frameworks

Q. How can researchers align synthesis with computational predictions?

  • Methodological Answer :
  • Retrosynthetic planning : Tools like AiZynthFinder prioritize routes based on computational feasibility .
  • Docking-guided design : Optimize substituents to enhance target binding (e.g., trifluoromethyl for hydrophobic pockets) .
  • Machine learning : Train models on existing data to predict reaction outcomes or bioactivity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.